molecular formula C28H26N2O5 B3018536 3-(4-(4-benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one CAS No. 951955-32-1

3-(4-(4-benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one

Cat. No.: B3018536
CAS No.: 951955-32-1
M. Wt: 470.525
InChI Key: OFYLTKNAHZLANO-UHFFFAOYSA-N
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Description

3-(4-(4-benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a complex structure with a benzylpiperazine moiety, which is known for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group at the 7-position can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with a halogenated chromenone.

    Formation of the Benzylpiperazine Moiety: The benzylpiperazine moiety is synthesized separately and then coupled with the phenoxy-chromenone intermediate through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzylpiperazine moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-(4-benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The benzylpiperazine moiety is known for its activity on the central nervous system, making this compound a candidate for neurological studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases such as cancer, due to the known anticancer properties of chromenones.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-(4-benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The chromenone core may interact with various enzymes and proteins, influencing cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4H-chromen-4-one derivatives: These compounds share the chromenone core and exhibit similar biological activities.

    Benzylpiperazine derivatives: Compounds with the benzylpiperazine moiety are known for their pharmacological effects on the central nervous system.

Uniqueness

What sets 3-(4-(4-benzylpiperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one apart is the combination of the chromenone core with the benzylpiperazine moiety. This unique structure allows for a diverse range of biological activities and potential therapeutic applications, making it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

3-[4-(4-benzylpiperazine-1-carbonyl)phenoxy]-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-33-23-11-12-24-25(17-23)34-19-26(27(24)31)35-22-9-7-21(8-10-22)28(32)30-15-13-29(14-16-30)18-20-5-3-2-4-6-20/h2-12,17,19H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYLTKNAHZLANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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